1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group and a methoxy group attached to the indole core. Its unique structure makes it a subject of interest in both synthetic chemistry and pharmacological research.
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 3,5-Dimethylphenyl Group: This step involves the Friedel-Crafts alkylation reaction, where the indole core reacts with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at various positions using reagents like halogens, nitrating agents, or sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials, including dyes and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)-5-methoxy-1H-indole: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.
1-(3,5-Dimethylphenyl)-5-hydroxy-1H-indole: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s reactivity and interactions with biological targets.
1-(3,5-Dimethylphenyl)-5-methoxy-2H-indole: The position of the methoxy group on the indole ring can influence the compound’s electronic properties and its behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H17NO |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-5-methoxyindole |
InChI |
InChI=1S/C17H17NO/c1-12-8-13(2)10-15(9-12)18-7-6-14-11-16(19-3)4-5-17(14)18/h4-11H,1-3H3 |
InChI Key |
ZYLBAMYEXCOHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.